molecular formula C8H11NO3S B2919163 3-Cyclopropanecarbonyl-1,3-thiazolidine-4-carboxylic acid CAS No. 1293371-14-8

3-Cyclopropanecarbonyl-1,3-thiazolidine-4-carboxylic acid

Cat. No. B2919163
CAS RN: 1293371-14-8
M. Wt: 201.24
InChI Key: GCRUBSYBHAPONV-UHFFFAOYSA-N
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Description

3-Cyclopropanecarbonyl-1,3-thiazolidine-4-carboxylic acid is a compound with the molecular formula C8H11NO3S . It is used for research purposes .


Synthesis Analysis

The synthesis of thiazolidine derivatives, such as 3-Cyclopropanecarbonyl-1,3-thiazolidine-4-carboxylic acid, involves the reaction between 1,2-aminothiols and aldehydes . This reaction, which occurs under physiological conditions, results in a thiazolidine product that remains stable and does not require any catalyst . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of 3-Cyclopropanecarbonyl-1,3-thiazolidine-4-carboxylic acid includes a thiazolidine ring, which is a five-membered heterocyclic ring containing one nitrogen and one sulfur atom . The structure observed at pD 7.4 is indeed a thiazolidine ring structure .


Chemical Reactions Analysis

The chemical reactions involving 1,2-aminothiols, such as those in the synthesis of 3-Cyclopropanecarbonyl-1,3-thiazolidine-4-carboxylic acid, are particularly interesting because they are naturally present in proteins as N-terminal cysteine . The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction .

Future Directions

Thiazolidine derivatives, including 3-Cyclopropanecarbonyl-1,3-thiazolidine-4-carboxylic acid, have diverse therapeutic and pharmaceutical activity and are used in probe design . Future research should focus on developing multifunctional drugs and improving their activity .

properties

IUPAC Name

3-(cyclopropanecarbonyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c10-7(5-1-2-5)9-4-13-3-6(9)8(11)12/h5-6H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRUBSYBHAPONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CSCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropanecarbonyl-1,3-thiazolidine-4-carboxylic acid

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